molecular formula C16H20F3N5O2 B2601951 6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201784-63-4

6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2601951
CAS No.: 2201784-63-4
M. Wt: 371.364
InChI Key: FVYCQSSYSRKVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H20F3N5O2 and its molecular weight is 371.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic System Studies

  • Heterocyclic Synthesis Approaches : A study by Youssef et al. (2005) details the synthesis of heterocyclic systems via 6-aryl-4-pyrazol-1-yl-pyridazin-3-one, demonstrating reactions with various reagents to yield compounds with anticipated biological activities. This research lays foundational work for creating complex molecules potentially relevant to the compound , showcasing synthetic pathways and structural diversification essential for pharmaceutical and material science applications (Youssef et al., 2005).

  • Anticancer Agent Synthesis : Temple et al. (1987) discuss the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, compounds related to 1,2-dihydropyrido[3,4-b]pyrazines, highlighting their role as mitotic inhibitors with antitumor activity. This study indicates the potential for developing novel anticancer agents from the structural framework similar to the compound of interest (Temple et al., 1987).

Optical Properties and Material Science Applications

  • Optical Property Studies : Research by Palion-Gazda et al. (2019) on trisheterocyclic systems with electron donating amino groups explores structure-dependent and environment-responsive optical properties. This research is crucial for understanding how derivatives of such complex molecules can be utilized in material science, particularly in designing materials with specific optical characteristics (Palion-Gazda et al., 2019).

Molecular Interaction Studies

  • Cannabinoid Receptor Interaction : A study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the binding interactions of complex molecules with biological receptors. Such studies can guide the design of receptor-targeted drugs and understand receptor-ligand interactions in a detailed manner (Shim et al., 2002).

Properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2/c17-16(18,19)13(25)11-22-8-4-12(5-9-22)10-24-15(26)3-2-14(21-24)23-7-1-6-20-23/h1-3,6-7,12-13,25H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYCQSSYSRKVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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